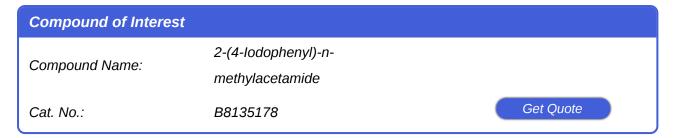


## Application Notes and Protocols for 2-(4lodophenyl)-n-methylacetamide Solutions

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis and preparation of solutions of **2-(4-lodophenyl)-n-methylacetamide**, a compound of interest in medicinal chemistry and drug development. The information is intended for use by qualified researchers and scientists.

**Compound Information** 

Property	Value
IUPAC Name	2-(4-iodophenyl)-N-methylacetamide
Molecular Formula	C <sub>9</sub> H <sub>10</sub> INO
Molecular Weight	275.09 g/mol
CAS Number	18698-96-9 (for 2-iodophenylacetic acid precursor)
Appearance	Expected to be a solid at room temperature

### Synthesis of 2-(4-lodophenyl)-n-methylacetamide

Two plausible synthetic routes are presented below. Route A involves the amidation of 4-iodophenylacetic acid, while Route B describes the iodination of 2-phenyl-n-methylacetamide.



## Synthetic Route A: Amidation of 4-lodophenylacetic Acid

This route is advantageous if 4-iodophenylacetic acid is readily available. The direct amidation of a carboxylic acid with an amine is a common and efficient method.

#### Reaction Scheme:

#### Experimental Protocol:

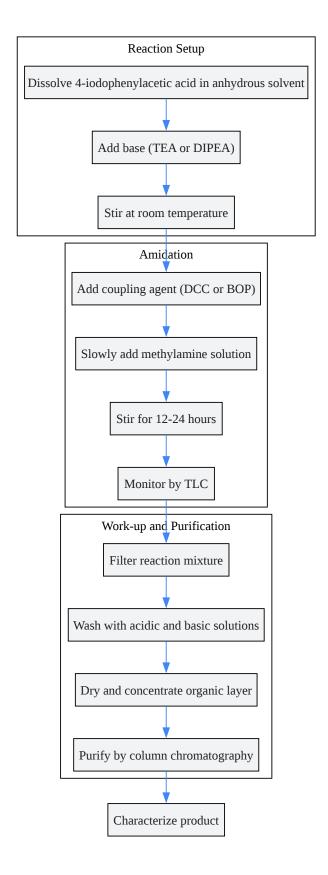
- Materials:
  - 4-Iodophenylacetic acid
  - Methylamine (solution in a suitable solvent, e.g., THF or water)
  - A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
  - A base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
  - Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
  - Standard laboratory glassware and purification apparatus (e.g., column chromatography)
- Procedure:
  - 1. Dissolve 4-iodophenylacetic acid (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
  - 2. Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
  - 3. In a separate flask, prepare a solution of methylamine (1.2 equivalents).
  - 4. Add the coupling agent (1.1 equivalents) to the carboxylic acid solution and stir for 10 minutes.



- 5. Slowly add the methylamine solution to the reaction mixture.
- 6. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- 7. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
- 8. Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO<sub>3</sub>), and brine.
- 9. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- 10. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- 11. Characterize the purified product by spectroscopic methods (1H NMR, 13C NMR, MS).

DOT Diagram of Synthetic Workflow (Route A):





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Caption: Synthetic workflow for **2-(4-lodophenyl)-n-methylacetamide** via amidation.



# Synthetic Route B: Iodination of 2-Phenyl-n-methylacetamide

This route is preferable if 2-phenyl-n-methylacetamide is the starting material. Palladium-catalyzed C-H activation is a modern and efficient method for regionselective iodination.[1]

#### Reaction Scheme:

#### Experimental Protocol:

- Materials:
  - 2-Phenyl-n-methylacetamide
  - Molecular iodine (I<sub>2</sub>)
  - Palladium(II) acetate (Pd(OAc)<sub>2</sub>) or another suitable palladium catalyst
  - An oxidant/additive such as Cesium Acetate (CsOAc) and Sodium Bicarbonate (NaHCO₃)
    [1]
  - A suitable solvent system (e.g., a mixture of tert-Amyl alcohol and DMF)[1]
  - Standard laboratory glassware and purification apparatus
- Procedure:
  - 1. In a sealable reaction tube, combine 2-phenyl-n-methylacetamide (1 equivalent), Pd(OAc)<sub>2</sub> (e.g., 2 mol%), molecular iodine (e.g., 2.5 equivalents), CsOAc (e.g., 1.2 equivalents), and NaHCO<sub>3</sub> (e.g., 1 equivalent).[1]
  - 2. Add the solvent mixture (e.g., t-AmylOH/DMF 1:1) to the tube.[1]
  - 3. Seal the tube and heat the reaction mixture at a specified temperature (e.g., 65 °C) for a designated time (e.g., 20 hours).[1] Monitor the reaction by TLC.
  - 4. After completion, cool the reaction mixture to room temperature.



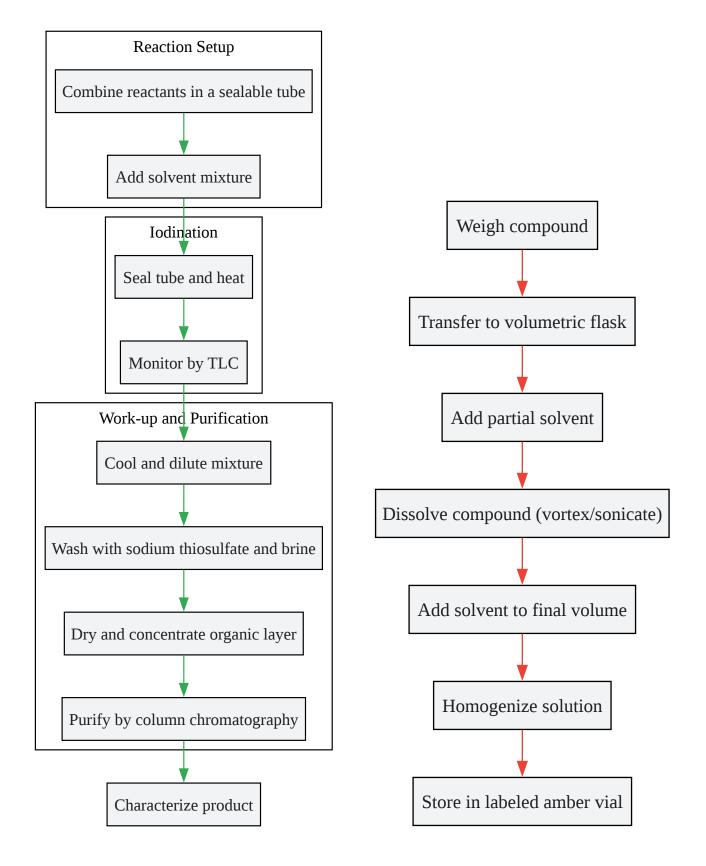




- 5. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a solution of sodium thiosulfate to quench excess iodine, followed by water and brine.
- 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- 7. Purify the crude product by column chromatography on silica gel.
- 8. Characterize the purified product by spectroscopic methods.

DOT Diagram of Synthetic Workflow (Route B):





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### References

- 1. Pd(II)-catalyzed C-H Iodination Using Molecular I2 as the Sole Oxidant PMC [pmc.ncbi.nlm.nih.gov]
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